4-Benzoylquinoline 4-Benzoylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC4025957
InChI: InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)14-10-11-17-15-9-5-4-8-13(14)15/h1-11H
SMILES: C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
Molecular Formula: C16H11NO
Molecular Weight: 233.26 g/mol

4-Benzoylquinoline

CAS No.:

Cat. No.: VC4025957

Molecular Formula: C16H11NO

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

4-Benzoylquinoline -

Specification

Molecular Formula C16H11NO
Molecular Weight 233.26 g/mol
IUPAC Name phenyl(quinolin-4-yl)methanone
Standard InChI InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)14-10-11-17-15-9-5-4-8-13(14)15/h1-11H
Standard InChI Key SFNPLKFRSAOPJZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 4-benzoylquinoline consists of a quinoline ring system fused with a benzoyl moiety at the 4-position. The quinoline nitrogen at position 1 and the ketone group at position 4 create a polarized electronic environment, influencing reactivity and intermolecular interactions . Key structural features include:

  • IUPAC Name: Phenyl(quinolin-4-yl)methanone

  • SMILES: C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23\text{C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23}

  • InChIKey: SFNPLKFRSAOPJZ-UHFFFAOYSA-N\text{SFNPLKFRSAOPJZ-UHFFFAOYSA-N}

Physical Properties

Data from experimental studies and computational models reveal the following characteristics:

PropertyValueSource
Molecular Weight233.27 g/mol
Melting Point60°C
Boiling Point375.51°C (estimated)
Density1.0958 g/cm³ (estimated)
SolubilityLow in water; soluble in DMSO

The compound’s low aqueous solubility and moderate melting point suggest utility in non-polar solvents for synthetic applications .

Synthesis Methodologies

Copper-Catalyzed Aerobic Oxygenation

Sterckx et al. demonstrated the use of copper(I) iodide (CuI) in dimethyl sulfoxide (DMSO) under oxygen atmosphere to oxidize 4-benzylpyridine N-oxide derivatives to 4-benzoylquinoline . Key conditions include:

  • Catalyst: 10 mol% CuI

  • Solvent: DMSO (1.0 M)

  • Temperature: 120°C

  • Yield: 41–88% for substituted derivatives .

Doebner Reaction

A modified Doebner reaction involving condensation of benzaldehyde with aminobenzophenone derivatives in acetic acid yields 4-benzoylquinoline-4-carboxylic acid intermediates, which can be decarboxylated to the target compound . For example:

  • Reactants: 4-Aminobenzophenone, benzaldehyde, pyruvic acid

  • Conditions: Reflux in acetic acid (12–24 hrs)

  • Yield: 25–40% after recrystallization .

Visible-Light Photoredox Catalysis

Recent advances employ visible-light-induced cyclization of aromatic enamines with alkynes, using palladium or copper catalysts . This method offers mild conditions (room temperature, aerobic) and moderate yields (50–65%) .

Biological and Pharmacological Activities

Antimicrobial Properties

Quinoline derivatives, including 4-benzoylquinoline analogs, exhibit potent activity against Gram-positive bacteria. For instance:

  • Staphylococcus aureus: Analogous 6-benzoylquinoline-4-carboxylic acid derivatives show MIC values of 8.45 μM, comparable to ciprofloxacin (3.80 μM) .

  • Mechanism: Inhibition of DNA gyrase, critical for bacterial DNA replication .

Applications in Organic Synthesis

Diels-Alder Reactions

4-Benzoylquinoline serves as a dienophile in Diels-Alder reactions with electron-deficient dienes, yielding tetrahydroquinoline derivatives . For example, reactions with maleic anhydride produce tricyclic adducts with >70% regioselectivity .

Photoredox Catalysis

The compound’s electron-deficient quinoline ring facilitates visible-light-mediated cross-couplings. In one study, it participated in oxidative cyclization with alkynes to form polycyclic aromatic hydrocarbons (PAHs) under blue LED irradiation .

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